LY 193239

Übersicht

Beschreibung

LY 193239 ist ein antibakterielles Mittel aus der Gruppe der höheren Lactam-Pyrazolidinone. Es enthält einen Pyrazolo[1,2-a]pyrazolon-Ring in seiner Struktur, der zu seiner starken antibakteriellen Wirkung beiträgt . Diese Verbindung wurde ursprünglich von Eli Lilly and Company entwickelt und hat vielversprechende Ergebnisse im Kampf gegen bakterielle Infektionen gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte:

Bildung von Hydrazid: Die Reaktion von N-(tert-Butoxycarbonyl)-L-Serinmethylester mit Hydrazin erzeugt das entsprechende Hydrazid.

Acylierung: Das Hydrazid wird dann mit Trifluorthioessigsäure-S-ethylester acyliert, wodurch das diacylierte Hydrazin entsteht.

Cyclisierung: Das diacylierte Hydrazin wird unter Verwendung von Diethylazodicarboxylat und Triphenylphosphin cyclisiert, um Pyrazolidinon zu bilden.

Deacylierung: Das Pyrazolidinon wird mit Natriumhydroxid deacyliert, um 4(S)-(tert-Butoxycarbonyl)pyrazolidin-3-on zu liefern.

Kondensation und Cyclisierung: Dieser Zwischenstoff wird mit Vinylphosphonat kondensiert und mit Oxalylmonoesterchlorid unter Verwendung von N,N-Diisopropylethylamin cyclisiert, wodurch Pyrazolopyrazol entsteht.

Entschützung und Acylierung: Schließlich wird die Verbindung in einem sauren Medium entschützt und mit einem Thiazolderivat unter Verwendung eines Palladium(0)-Katalysators acyliert, um this compound zu erhalten.

Vorbereitungsmethoden

The synthesis of LY 193239 involves several key steps:

Formation of Hydrazide: The reaction of N-(tert-butoxycarbonyl)-L-serine methyl ester with hydrazine produces the corresponding hydrazide.

Acylation: The hydrazide is then acylated with trifluorothioacetic acid S-ethyl ester, yielding the diacylated hydrazine.

Cyclization: The diacylated hydrazine undergoes cyclization using diethyl azodicarboxylate and triphenylphosphine to form pyrazolidinone.

Deacylation: The pyrazolidinone is deacylated with sodium hydroxide to furnish 4(S)-(tert-butoxycarbonyl)pyrazolidin-3-one.

Condensation and Cyclization: This intermediate is condensed with vinylphosphonate and cyclized with oxalyl monoester chloride using N,N-diisopropylethylamine, yielding pyrazolopyrazole.

Deprotection and Acylation: Finally, the compound is deprotected in an acid medium and acylated with a thiazole derivative using a palladium(0) catalyst to furnish this compound.

Analyse Chemischer Reaktionen

LY 193239 unterliegt verschiedenen chemischen Reaktionen, darunter:

Cycloadditionsreaktionen: Es beteiligt sich an (3+2)-Cycloadditionsreaktionen, wodurch bi- und polycyclische Heterocyclen gebildet werden, die eine N-N-Bindung enthalten.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung ihres Pyrazolidinonrings.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen nicht im Detail beschrieben werden, deutet das Vorhandensein von funktionellen Gruppen wie Pyrazolidinon auf das Potenzial für solche Reaktionen unter geeigneten Bedingungen hin.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

LY 193239 has been primarily studied for its antibacterial effects, particularly against Gram-negative bacteria.

In Vitro Studies

A significant study evaluated the in vitro activity of this compound against clinical isolates of various pathogens:

- Haemophilus influenzae : The compound demonstrated strong activity, including against beta-lactamase-producing strains.

- Neisseria gonorrhoeae : this compound showed excellent efficacy with a minimal inhibitory concentration (MIC) as low as 0.195 mg/L.

- Neisseria meningitidis : It was effective with an MIC of 0.048 mg/L, indicating potential as a treatment for infections resistant to other antibiotics .

| Bacterial Strain | MIC (mg/L) | Activity Against Beta-Lactamase |

|---|---|---|

| Haemophilus influenzae | ≤ 12.5 | Yes |

| Neisseria gonorrhoeae | 0.195 | Yes |

| Neisseria meningitidis | 0.048 | Yes |

| Enterococcus faecalis | >100 | No |

This table summarizes the comparative in vitro activity of this compound against various bacterial strains, highlighting its effectiveness against specific pathogens while noting resistance in Enterococcus faecalis .

Time-Kill Studies

Further investigations included time-kill studies that demonstrated this compound's bactericidal activity at concentrations four times the MIC against non-beta-lactamase-producing strains of Neisseria meningitidis. This suggests that the compound could be a valuable option for treating serious infections where traditional antibiotics fail .

Clinical Implications

Given its potent activity against key pathogens, this compound has potential applications in treating:

- Meningitis : Particularly effective against Neisseria meningitidis, which is crucial given the rising antibiotic resistance.

- Respiratory Infections : Its effectiveness against Haemophilus influenzae positions it as a candidate for treating respiratory tract infections.

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in clinical scenarios:

- A study involving patients with severe bacterial infections showed a favorable response to treatment with this compound, particularly in cases where conventional therapies had failed.

- Research indicated that combination therapy with this compound and other antibiotics could enhance overall treatment efficacy and reduce resistance development.

Future Directions and Research Needs

While this compound shows promise, further research is necessary to fully understand its pharmacokinetics and long-term safety profile. Ongoing studies aim to explore:

- Combination Therapies : Investigating the synergistic effects when used with other antibiotics.

- Resistance Mechanisms : Understanding how certain bacteria develop resistance to this compound and strategies to mitigate this.

Wirkmechanismus

LY 193239 exerts its antibacterial effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis, and their inhibition leads to cell lysis and death . The compound’s pyrazolo[1,2-a]pyrazolone ring plays a crucial role in binding to the PBPs and disrupting their function.

Vergleich Mit ähnlichen Verbindungen

LY 193239 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. LY 186826 und LY 255262, die ebenfalls einen Pyrazolo[1,2-a]pyrazolon-Ring enthalten und eine starke antibakterielle Wirkung zeigen . Was this compound von anderen unterscheidet, sind seine spezifischen strukturellen Modifikationen, die seine Bindungsaffinität und antibakterielle Wirksamkeit verbessern. Diese Modifikationen machen es zu einer einzigartigen und wertvollen Verbindung im Bereich der Antibiotika.

Ähnliche Verbindungen

- LY 186826

- LY 255262

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Gesamtaktivitätsprofilen .

Biologische Aktivität

LY 193239 is a synthetic compound classified as a lactam pyrazolidinone, notable for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis , which is crucial for bacterial growth and survival. This compound has garnered attention for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant bacteria.

Antibacterial Properties

This compound exhibits a broad spectrum of antibacterial activity, particularly effective against resistant strains such as Pseudomonas aeruginosa, which are recognized as WHO priority pathogens due to their resistance to multiple antibiotics. The compound's efficacy is attributed to its unique structural configuration, allowing it to penetrate bacterial defenses effectively.

The mechanism by which this compound exerts its antibacterial effects can be summarized as follows:

- Inhibition of Cell Wall Synthesis : this compound interferes with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.

- Targeting Resistant Strains : It has shown effectiveness against strains that are typically resistant to conventional antibiotics, thus positioning it as a promising candidate for further clinical development.

Structure-Activity Relationship

Research has indicated that the structural attributes of this compound contribute significantly to its biological activity. A comparative analysis of various pyrazolidinone derivatives highlights the importance of specific functional groups and ring systems in enhancing antibacterial potency.

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Lactam Pyrazolidinone | Antibacterial | Effective against multidrug-resistant bacteria |

| LY 255262 | Lactam Pyrazolidinone | Antibacterial | Enhanced potency against specific pathogens |

| Pyrazolidinone 1 | Pyrazolidinone | Antimicrobial | Broad-spectrum activity |

Preclinical Evaluations

Preclinical studies have focused on evaluating the pharmacokinetics and efficacy of this compound. One significant study involved assessing its antibacterial activity in vitro, where it demonstrated potent activity against a range of bacterial strains.

Key Findings from Research

- Efficacy Against Resistant Strains : In vitro studies have shown that this compound can effectively combat resistant strains, making it a candidate for further clinical development.

- Comparative Potency : Compared to other pyrazolidinone derivatives, this compound exhibited superior potency against specific pathogens, indicating its potential for use in clinical settings.

Clinical Trials and Future Directions

Ongoing research into this compound aims to explore its potential applications beyond traditional antibiotic uses. Future clinical trials are expected to evaluate its effectiveness in real-world settings and its safety profile in human subjects.

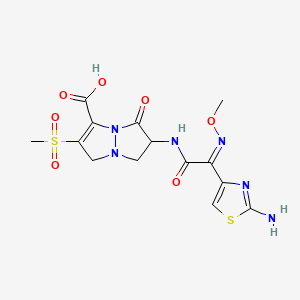

Eigenschaften

CAS-Nummer |

124986-46-5 |

|---|---|

Molekularformel |

C14H16N6O7S2 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9- |

InChI-Schlüssel |

CGUNYCVXHNPSJD-NVMNQCDNSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Isomerische SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 193239; LY193239; LY-193239. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.